Product packaging for Isovaleric Acid(Cat. No.:CAS No. 503-74-2)

Isovaleric Acid

Cat. No.: B1672631
CAS No.: 503-74-2
M. Wt: 102.13 g/mol
InChI Key: GWYFCOCPABKNJV-UHFFFAOYSA-N
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Description

Isovaleric acid, systematically named 3-methylbutanoic acid (CAS 503-74-2), is a branched-chain short-chain fatty acid (BCFA) with the formula C5H10O2 . It is a colorless to pale yellow liquid characterized by a strong, pungent odor often described as cheesy, sweaty, or rancid . This compound occurs naturally in various foods such as cheese, soy milk, apple juice, and valerian root, and is also a significant metabolite in mammalian systems . In research, this compound is a critical compound for investigating the microbiota-gut-brain axis. Recent clinical studies highlight its role in depression, where specific probiotic formulations have been shown to decrease fecal this compound levels when used as an add-on to non-SSRI antidepressants, suggesting this reduction may be part of the antidepressant mechanism of action . Its levels serve as a marker for colonic protein fermentation, as it is produced by gut microbiota, including genera like Bacteroides and Clostridium , through the fermentation of the branched-chain amino acid leucine . Furthermore, its concentration is positively correlated with salivary cortisol, linking it to the activation of the hypothalamic-pituitary-adrenal (HPA) axis . Beyond gut-brain communication, this compound is a vital intermediate in metabolic studies. It is a key metabolite in the breakdown pathway of branched-chain amino acids, and its accumulation in the rare inherited metabolic disorder isovaleric acidemia provides a model for studying metabolic dysfunction and acidosis . In vitro and animal model studies suggest BCFAs like this compound may possess protective effects against cancer, inflammation, and various metabolic disorders, and have been shown to cause relaxation of colonic smooth muscle via the cAMP/PKA pathway . In industrial and chemical research, this compound and its esters, such as ethyl isovalerate, are valuable in flavor and fragrance chemistry. While the pure acid has an unpleasant odor, its volatile esters contribute pleasant, fruity notes used in perfumery and flavor formulations . It also serves as a fundamental building block in organic synthesis for producing lubricants, agricultural chemicals, and pharmaceuticals . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use, or for human consumption. Researchers should handle it with standard safety precautions, noting its low acute oral toxicity (LD50 > 2000 mg/kg in rats) but potential to cause skin and eye irritation . Its key physical-chemical properties include a melting point of -29.3 °C, a boiling point of 176.5 °C, a water solubility of ~40.7 g/L, and a log P of 1.16 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B1672631 Isovaleric Acid CAS No. 503-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutanoic acid
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InChI

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)
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InChI Key

GWYFCOCPABKNJV-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CC(=O)O
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Molecular Formula

C5H10O2
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DSSTOX Substance ID

DTXSID5029182
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Molecular Weight

102.13 g/mol
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Physical Description

Isopentanoic acid is a colorless liquid with a penetrating odor. It is slightly soluble in water. It is corrosive to metals and to tissue., Liquid, Liquid with a disagreeable odor like rancid cheese; [Merck Index] Clear colorless liquid with a disagreeable odor; [CHEMINFO], colourless to pale yellow liquid with a disagreeable, rancid, cheese-like odour
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Record name Butanoic acid, 3-methyl-
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Boiling Point

176.5 °C @ 760 MM HG, 175.00 to 177.00 °C. @ 760.00 mm Hg
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Flash Point

70 °C
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Solubility

SOL IN 24 PARTS WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, In water, 4.07X10+4 mg/l at 20 °C, 40.7 mg/mL, soluble in alcohol, ether and water
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Density

0.931 @ 20 °C/4 °C, 0.923-0.928
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Vapor Pressure

0.44 [mmHg], 0.44 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

503-74-2, 35915-22-1, 92634-50-9
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Melting Point

-29.3 °C
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Metabolic Pathways and Regulation of Isovaleric Acid

Leucine (B10760876) Catabolism and Isovaleryl-CoA Dehydrogenase (IVD) Pathway

The primary source of isovaleric acid in mammals is the catabolic pathway of the branched-chain amino acid leucine. This multi-step process, localized within the mitochondria, is vital for both energy generation and amino acid homeostasis.

Role of Leucine in this compound Biosynthesis

The catabolism of leucine initiates with its transamination to form α-ketoisocaproate. This is followed by the oxidative decarboxylation of α-ketoisocaproate, catalyzed by the branched-chain alpha-ketoacid dehydrogenase complex, which yields isovaleryl-CoA. newenglandconsortium.org Isovaleryl-CoA stands as the direct precursor to this compound within this metabolic sequence. researchgate.nettaylorandfrancis.comnewenglandconsortium.orgwikipedia.orgmdpi.comamc.nl

Enzymatic Conversion of Isovaleryl-CoA to 3-Methylcrotonyl-CoA

A critical enzymatic reaction in the leucine degradation pathway is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. This step is catalyzed by Isovaleryl-CoA dehydrogenase (IVD), a mitochondrial flavoenzyme. researchgate.nettaylorandfrancis.comnewenglandconsortium.orgwikipedia.orgamc.nlnih.govebi.ac.ukuniprot.org The reaction involves the α,β-dehydrogenation of isovaleryl-CoA, resulting in the formation of a double bond and the production of 3-methylcrotonyl-CoA. researchgate.netnih.govebi.ac.uk This is recognized as the third reaction in the leucine catabolic cascade. wikipedia.org

Studies investigating the kinetic properties of IVD have provided quantitative data on its activity. For instance, recombinant human IVD exhibits a Michaelis constant (Km) of 1.0 µM for isovaleryl-CoA and a catalytic efficiency (kcat/Km) of 4.3 × 106 M-1s-1 per monomer. nih.gov Research on Caenorhabditis elegans IVD similarly demonstrated that isovaleryl-CoA is the preferred substrate, with a Km of 2.5 µM and a catalytic efficiency (kcat/Km) of 56.9 µM-1min-1 per mole of FAD. nih.gov

Electron Transfer Flavoprotein Involvement in IVD Activity

Isovaleryl-CoA dehydrogenase is functionally coupled with the electron transfer flavoprotein (ETF). researchgate.nettaylorandfrancis.comnih.govebi.ac.uknih.gov As an enzyme containing flavin adenine (B156593) dinucleotide (FAD), IVD transfers the reducing equivalents generated during the dehydrogenation of isovaleryl-CoA to ETF. taylorandfrancis.comnih.gov ETF then serves as an electron shuttle, transferring these electrons to coenzyme Q within the mitochondrial electron transport chain, a process mediated by ETF dehydrogenase. taylorandfrancis.comwikipedia.orgebi.ac.uk This interaction effectively links the catabolism of leucine to the process of oxidative phosphorylation and ATP synthesis. wikipedia.org The efficiency of this electron transfer is reflected in the kinetic parameters, with recombinant human IVD showing a Km for ETF of 2.0 µM. nih.gov

This compound Conjugation Pathways and Metabolite Excretion

In conditions where the primary metabolic pathway of isovaleryl-CoA is compromised, such as in isovaleric acidemia caused by IVD deficiency, isovaleryl-CoA and its derivative, this compound, can accumulate to potentially harmful levels. taylorandfrancis.comnewenglandconsortium.orgwikipedia.orgmdpi.comuva.nl The body employs conjugation pathways as crucial detoxification mechanisms to convert these compounds into less toxic, more readily excretable forms. uva.nlvaia.comnih.gov

Glycine (B1666218) Conjugation to Isovalerylglycine

One significant detoxification route involves the conjugation of isovaleryl-CoA with the amino acid glycine, resulting in the formation of isovalerylglycine (N-isovalerylglycine). taylorandfrancis.comnewenglandconsortium.orgmdpi.comuva.nlvaia.comnih.govnih.goval-edu.comresearchgate.netnih.govnih.gov This reaction is believed to be catalyzed by glycine N-acyltransferase (GLYAT) or a related enzyme like GLYATL1, although the specific enzyme responsible for isovaleryl-CoA conjugation has been an area of research. nih.govh-brs.de The resulting isovalerylglycine is more polar and water-soluble compared to this compound, which facilitates its efficient excretion through the kidneys. uva.nlvaia.com Research indicates that supplementing with glycine can enhance the production and urinary excretion of isovalerylglycine, thereby assisting in reducing the body's burden of this compound and its derivatives. vaia.comnih.govresearchgate.netnih.govnih.gov

Carnitine Conjugation to Isovalerylcarnitine (B1198194)

Another vital conjugation pathway involves the esterification of isovaleryl-CoA with carnitine, leading to the formation of isovalerylcarnitine (isovaleryl (C5)-carnitine). taylorandfrancis.comnewenglandconsortium.orgmdpi.comuva.nlresearchgate.netnih.govlumiprobe.come-imd.org This conjugation also serves a detoxifying role by converting the potentially toxic isovaleryl-CoA into a compound that can be effectively excreted. newenglandconsortium.orgresearchgate.netnih.gove-imd.org Isovalerylcarnitine is recognized as a characteristic marker metabolite for disorders affecting leucine catabolism, particularly isovaleric acidemia, and is frequently analyzed in newborn screening programs. newenglandconsortium.orgmdpi.comlumiprobe.com Supplementation with L-carnitine can stimulate the formation and excretion of isovalerylcarnitine, contributing to the removal of accumulated isovaleryl-CoA derivatives. newenglandconsortium.orguva.nlresearchgate.netnih.gove-imd.org Comparative studies have suggested that carnitine may conjugate with this compound more rapidly than glycine. researchgate.netnih.gov

Formation of 3-Hydroxythis compound and Other Derivatives

The primary metabolic pathway for this compound involves its conversion from isovaleryl-CoA, an intermediate in leucine catabolism wikipedia.org. This conversion is catalyzed by the enzyme isovaleryl-CoA dehydrogenase (IVD) wikipedia.orgnih.gov. When the activity of IVD is deficient, isovaleryl-CoA and its related metabolites accumulate wikipedia.orgresearchgate.net.

One significant derivative formed through secondary metabolic pathways is 3-hydroxythis compound (3-HIA), also known as beta-hydroxythis compound hmdb.canih.govamdb.online. The formation of 3-HIA occurs when 3-methylcrotonyl-CoA, a downstream metabolite of isovaleryl-CoA, accumulates due to reduced activity of methylcrotonyl-CoA carboxylase, a biotin-dependent enzyme hmdb.cahealthmatters.iorupahealth.com. This accumulation leads to the conversion of 3-methylcrotonyl-CoA into 3-hydroxyisovaleryl-CoA by enoyl-CoA hydratase, which is then converted to 3-hydroxythis compound hmdb.ca. Elevated levels of 3-HIA are a recognized indicator of biotin (B1667282) deficiency nih.govhealthmatters.iorupahealth.comfishersci.ca.

Beyond 3-HIA, a range of other isovaleryl-CoA-derived metabolites have been identified, particularly in individuals with impaired this compound metabolism. These include isovalerylglycine, isovalerylcarnitine, and isovaleryl glucuronide researchgate.netuva.nle-imd.org. Isovaleryl conjugates of various other amino acids, such as alanine, sarcosine, and serine, have also been reported uva.nl. Additionally, free 3- and 4-hydroxyisovaleric acids have been detected in urine e-imd.orgresearchgate.net. Isovaleryl-CoA can also condense with acetyl-CoA to form 3-hydroxyisoheptanoic acid e-imd.orgresearchgate.net.

Metabolite Excretion Mechanisms

The body employs several mechanisms to excrete this compound metabolites, particularly when they accumulate. Conjugation with glycine via glycine-N-acylase is a primary detoxification pathway, leading to the formation of N-isovalerylglycine uva.nlnih.gov. N-isovalerylglycine is polar and water-soluble, facilitating its excretion via the kidneys uva.nl. This conjugation is a significant mechanism for detoxifying accumulating this compound nih.govnih.gov.

Another important excretion mechanism involves conjugation with L-carnitine, forming isovalerylcarnitine researchgate.netuva.nl. This conjugate is also readily excreted in the urine uva.nl. Supplementation with carnitine is sometimes used to promote the synthesis and excretion of isovaleryl conjugates themedicalbiochemistrypage.org.

Glucuronidation is an additional detoxification mechanism, resulting in the formation of isovaleryl glucuronide, which is also excreted in the urine uva.nlnih.gov. Research indicates that glucuronide conjugation may play a more significant role in detoxification when the glycine conjugation system is saturated nih.gov.

These conjugation pathways are crucial for managing the levels of isovaleryl-CoA and its derivatives, especially in conditions where their metabolism is impaired uva.nl.

Regulation of this compound Metabolism

The metabolism of this compound is subject to regulation at multiple levels, including genetic expression of key enzymes and the influence of dietary factors.

Genetic Regulation of IVD Gene Expression

The primary enzyme responsible for the breakdown of isovaleryl-CoA is isovaleryl-CoA dehydrogenase (IVD), encoded by the IVD gene wikipedia.orgnih.govmedlineplus.gov. Mutations in the IVD gene lead to a deficiency in IVD enzyme activity, resulting in the accumulation of this compound and its metabolites, a condition known as isovaleric acidemia wikipedia.orgresearchgate.netmedlineplus.govks.gov.

The IVD gene is located on chromosome 15q14-15q15.1 and consists of multiple exons researchgate.netthemedicalbiochemistrypage.orgnih.govmhmedical.com. Molecular analysis has identified various point mutations in this gene that can lead to inactive or unstable IVD protein nih.gov. A specific missense mutation, 932C>T (A282V), is frequently observed in individuals identified through newborn screening who exhibit milder elevations in metabolites and may be asymptomatic nih.govhee.nhs.ukresearchgate.net. This mutation results in an enzyme with reduced, but not absent, activity and altered catalytic properties nih.govresearchgate.net.

The expression of the IVD gene and the activity of the IVD enzyme are critical determinants of the rate of isovaleryl-CoA metabolism wikipedia.orgnih.gov. Genetic variations thus play a significant role in an individual's capacity to process leucine and its derivatives.

Impact of Dietary Factors on this compound Production

Dietary intake, particularly of the branched-chain amino acid leucine, significantly impacts this compound production. Leucine is the precursor to isovaleryl-CoA in the metabolic pathway wikipedia.orgnewenglandconsortium.org. Therefore, the amount of leucine consumed directly influences the substrate load for the IVD enzyme newenglandconsortium.org.

High protein diets have been associated with higher concentrations of branched short-chain fatty acids (BCFAs), including this compound, which are produced during the fermentation of proteins by gut bacteria biocrates.comfrontiersin.org. Studies have shown a correlation between protein intake and fecal levels of this compound frontiersin.org. Conversely, a negative correlation has been observed between the consumption of dietary insoluble fiber and fecal levels of BCFAs frontiersin.org. This suggests that reduced availability of fermentable carbohydrates for gut microbiota may promote protein fermentation and consequently increase BCFA production frontiersin.org.

In individuals with impaired this compound metabolism, such as those with isovaleric acidemia, increased protein intake can trigger metabolic crises due to the accumulation of toxic metabolites from incomplete leucine breakdown researchgate.netnewenglandconsortium.org. Dietary management, including protein restriction and specifically low-leucine diets, is a key therapeutic strategy to reduce the burden of these metabolites nih.govthemedicalbiochemistrypage.orgks.gov.

Interactions with Other Metabolic Pathways

This compound metabolism is interconnected with several other metabolic pathways. The accumulation of isovaleryl-CoA and this compound can have inhibitory effects on various enzymes and biochemical processes uva.nl.

Isovaleryl-CoA has been shown to inhibit the pyruvate (B1213749) dehydrogenase complex, which can lead to elevated lactic acid levels uva.nl. It has also been reported to inhibit succinyl-CoA ligase in the Krebs cycle, potentially impacting energy production uva.nle-imd.orgmhmedical.com. While the effect on pyruvate carboxylase has been examined, no impact on its activity was observed in some studies uva.nl.

Furthermore, isovaleryl-CoA can inhibit N-acetylglutamate synthase, the initial enzyme in the urea (B33335) cycle uva.nl. This inhibition can contribute to secondary hyperammonemia, a complication observed in isovaleric acidemia uva.nlnewenglandconsortium.org. Elevated ammonia (B1221849) levels may also amplify the inhibitory effect of acyl-CoAs on mitochondrial enzymes uva.nl.

The metabolic alterations induced by branched-chain amino acid reactions, which include the pathway leading to this compound, can also influence other metabolic pathways such as glycine, serine, and threonine metabolism, pyruvate metabolism, butanoate metabolism, and galactose metabolism mdpi.com.

The interplay between this compound metabolism and these pathways highlights the systemic impact of disruptions in leucine catabolism.

Isovaleric Acidemia Iva : a Model for Inborn Errors of Metabolism Research

Genetic Basis of Isovaleric Acidemia

Isovaleric acidemia is rooted in specific genetic alterations that impair the function of a crucial metabolic enzyme.

Mutations in the IVD Gene and Resulting Enzyme Deficiency

IVA is caused by mutations in the IVD gene, which provides instructions for creating the mitochondrial enzyme isovaleryl-CoA dehydrogenase. medlineplus.gove-imd.orgmyriad.comoup.com This enzyme is essential for the third step in the metabolic pathway of leucine (B10760876), catalyzing the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. e-imd.orgwikipedia.orghee.nhs.uknewenglandconsortium.org Mutations in the IVD gene reduce or eliminate the activity of this enzyme, preventing the proper breakdown of leucine. medlineplus.gove-imd.org The human IVD gene is located on chromosome 15q14-15 and consists of 12 exons spanning 15 kb. oup.comjst.go.jp Over 67 variants have been reported in the human IVD gene according to the Human Gene Mutations Database. oup.com Molecular analysis of the IVD gene in IVA patients has allowed for the characterization of different types of mutations, including missense and nonsense mutations. nih.govthemedicalbiochemistrypage.org These mutations can result in enzyme variants with significantly reduced residual activity, sometimes as low as 0% to 3% of wild-type enzyme activity. themedicalbiochemistrypage.org A common missense mutation, 932C>T (A282V), has been frequently identified in patients detected through newborn screening who exhibit mild metabolite elevations and may remain asymptomatic. e-imd.orghee.nhs.uknih.gov

Autosomal Recessive Inheritance Patterns

Isovaleric acidemia follows an autosomal recessive pattern of inheritance. medlineplus.gove-imd.orgmyriad.comwikipedia.orgorpha.netwadsworth.orgdntb.gov.ua This means that an individual must inherit two copies of the mutated IVD gene, one from each parent, to be affected by the disorder. medlineplus.govwikipedia.orgwadsworth.orgwww.nhs.uk Parents of a child with an autosomal recessive disorder are typically carriers, possessing one copy of the mutated gene but usually not displaying symptoms themselves. medlineplus.govwikipedia.orgwadsworth.org If both parents are carriers, there is a 25% chance with each pregnancy that their child will inherit two mutated genes and develop IVA, a 50% chance that the child will be a carrier like the parents, and a 25% chance that the child will inherit two normal genes and be unaffected. wadsworth.orgwww.nhs.uk This inheritance pattern is characteristic of many inborn errors of metabolism. britannica.commedscape.comnih.govfamiliasga.com

Genotype-Phenotype Correlations in IVA

The relationship between the specific IVD gene mutations (genotype) and the clinical presentation (phenotype) in IVA is complex and can be variable. oup.comjst.go.jpnih.gov Historically, two main phenotypes were described: an acute neonatal presentation and a chronic intermittent form. e-imd.orghee.nhs.uknih.govmhmedical.comuva.nl The acute neonatal form typically manifests within the first two weeks of life with severe symptoms such as poor feeding, vomiting, lethargy, seizures, and can progress to coma. medlineplus.gove-imd.orgwikipedia.orghee.nhs.uknih.govorpha.netwadsworth.orgmhmedical.com The chronic intermittent form presents later in childhood with more non-specific symptoms like failure to thrive and developmental delay, with episodes of acute decompensation often triggered by illness, fasting, or increased protein intake. medlineplus.govorpha.netwadsworth.org

With the advent of newborn screening using tandem mass spectrometry, a third group of individuals with mild biochemical abnormalities and potentially asymptomatic or very mild phenotypes have been identified. e-imd.orghee.nhs.uknih.govnih.govresearchgate.net Studies investigating genotype-phenotype correlations have shown that certain mutations, such as the common 932C>T (A282V) missense mutation, are associated with milder biochemical phenotypes and can be found in asymptomatic individuals. e-imd.orghee.nhs.ukjst.go.jpnih.gov However, a clear and straightforward genotype-phenotype correlation remains challenging to establish due to the variability in clinical presentation and the heterogeneity of the disease. oup.comjst.go.jpoup.com Research utilizing computational analysis and structural modeling of IVD variants aims to better understand how specific mutations impact enzyme function and correlate with clinical severity. oup.comoup.comnih.gov

Pathophysiological Mechanisms of Isovaleric Acid Toxicity in IVA

The clinical manifestations of IVA are primarily due to the toxic effects of accumulating this compound and its derivatives.

Inhibition of Krebs Cycle Enzymes by this compound

The precise mechanisms of this compound toxicity are not fully understood, but research indicates that this compound and its derivatives interfere with key enzymes and biochemical processes, particularly within the mitochondria. e-imd.orgmhmedical.comuva.nlnih.govresearchgate.netmhmedical.com this compound is known to inhibit succinyl-CoA ligase (also known as succinate-CoA ligase) in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). e-imd.orgmhmedical.comuva.nlresearchgate.netmhmedical.com Inhibition of succinyl-CoA ligase can disrupt normal energy production within the mitochondria. uva.nl Additionally, this compound has been shown to inhibit liver mitochondrial oxygen consumption when using substrates like glutamic acid, 2-oxoglutaric acid, and succinic acid, further indicating interference with mitochondrial respiration and the Krebs cycle. e-imd.orgmhmedical.comresearchgate.netmhmedical.com

Beyond direct enzyme inhibition, the accumulation of metabolites in IVA can lead to the formation of abnormal methylated TCA cycle metabolites, such as methylsuccinic acid, methylfumaric acid, 3-methylmalic acid, (2R,3S)- and (2R,3R)-methylcitric acid, and 2-methyl-cis-aconitic acid. researchgate.netnih.govresearchgate.net These abnormal metabolites can further inhibit enzymes within the Krebs cycle, including citrate (B86180) synthase and isocitrate dehydrogenase. researchgate.netnih.govresearchgate.net The disruption of the Krebs cycle and mitochondrial function contributes to the metabolic acidosis, energy deficiency, and neurological dysfunction observed in IVA patients. newenglandconsortium.orgmhmedical.comuva.nlnih.govnih.gov Isovaleryl-CoA can also inhibit N-acetylglutamate synthase, an enzyme involved in the urea (B33335) cycle, contributing to the hyperammonemia seen in IVA. themedicalbiochemistrypage.orguva.nl

Disruption of Mitochondrial Oxygen Consumption

Accumulating organic acids, such as this compound, which are produced within mitochondria and build up in the tissues of patients with inherited organic acidemias, can disrupt the activities of respiratory chain complexes. This disruption can lead to impaired energy production due to mitochondrial dysfunction. researchgate.net Studies have shown that several organic acids, including this compound, can augment reactive species formation and decrease tissue antioxidant defenses by disrupting the activities of respiratory chain complexes. researchgate.net The increase in isovaleryl-CoA, this compound, and secondary metabolites in IVA decreases mitochondrial energy production. researchgate.net

Impact on Urea Cycle and Secondary Hyperammonemia

Secondary hyperammonemia is a prominent biochemical feature observed in IVA, as well as in other organic acidemias that may be associated with neurological dysfunction. uva.nl This is presumed to be due to the inhibition of N-acetylglutamate synthase (NAGS) by accumulating isovaleryl-CoA or other short-chain acyl-CoAs. researchgate.netuva.nl This inhibition, and/or intracellular depletion of acetyl-CoA, subsequently leads to reduced N-acetylglutamate synthesis and a consequent impairment of the urea cycle. researchgate.netuva.nl Prolonged secondary hyperammonemia can result in irreversible neurological damage and contribute to some of the pathogenic events in IVA. uva.nl

Effects on Granulopoietic Progenitor Cell Proliferation

This compound has been found to be an inhibitor of granulopoietic progenitor cell proliferation in bone marrow cell cultures. medlink.comscribd.comresearchgate.net This effect may explain the frequent observation of neutropenia in individuals with isovaleric acidemia during periods of metabolic decompensation. medlink.comresearchgate.net Studies have shown that isovalerate profoundly suppresses granulopoiesis at specific concentrations. researchgate.net

Data on the effect of isovalerate on granulopoietic progenitor cell proliferation:

MetaboliteConcentration (mM)Granulopoiesis Suppression
Isovalerate3.2Profound suppression
Isovalerate6.4Profound suppression
Propionate3.2Profound suppression
Propionate6.4Profound suppression
Methylmalonate-Lesser suppression

*Based on experimental studies on animal brain tissue and bone marrow cell cultures. researchgate.netmedlink.comresearchgate.net

Neurotoxicity Mechanisms of this compound Metabolites

The precise mechanisms underlying the neurotoxicity caused by the accumulation of isovaleryl-CoA and/or this compound, and potentially N-isovalerylglycine, are still under investigation. uva.nl However, several mechanisms are thought to be involved. These include the induction of oxidative stress by accumulating metabolites, as observed in the rat brain cortex. mdpi.comresearchgate.netactascientific.com Additionally, free this compound can reduce Na+, K+-ATPase activity in the synaptic membranes of the cerebral cortex in young rats. mdpi.comresearchgate.netactascientific.comnih.gov This effect on Na+, K+-ATPase activity is presumed to be involved in the pathophysiology of neurological dysfunction in IVA patients, as this enzyme is critical for maintaining neuronal excitability. nih.gov

Oxidative Stress Induction

Studies in rats indicate that metabolites accumulating during IVA can induce oxidative stress in the cerebral cortex. researchgate.nettandfonline.com This oxidative damage may contribute, at least in part, to the neuropathology observed in IVA. researchgate.nettandfonline.com Isovalerylglycine, a conjugate of this compound, has been shown to significantly increase parameters of oxidative stress, such as thiobarbituric acid-reactive substances (TBA-RS) and chemiluminescence values, in cortical supernatants. tandfonline.comresearchgate.net Isovalerylglycine also decreased glutathione (B108866) (GSH) concentrations in brain supernatants. tandfonline.comresearchgate.net this compound, on the other hand, significantly induced carbonyl formation in both supernatants and purified mitochondrial preparations from rat brain. tandfonline.comresearchgate.net

Data on the in vitro effects of IVA and IVG on oxidative stress markers in rat cerebral cortex supernatants:

MetaboliteConcentration (mM)Effect on TBA-RSEffect on ChemiluminescenceEffect on GSH LevelsEffect on Carbonyl Formation
This compound0.01-10No significant change tandfonline.comresearchgate.netNo significant change researchgate.netNo modification tandfonline.comresearchgate.netSignificantly induced (in supernatants and mitochondria) tandfonline.comresearchgate.net
Isovalerylglycine0.01-1.0Significantly increased tandfonline.comresearchgate.netSignificantly increased tandfonline.comresearchgate.netDecreased tandfonline.comresearchgate.netNo effect observed tandfonline.comresearchgate.net

*Values for TBA-RS and chemiluminescence are typically expressed as a percentage of controls in research findings. tandfonline.comresearchgate.net

Aberrant Cellular Growth Signaling (mTORC1 activation)

Abnormal cellular growth signaling through the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) has been suggested as another mechanism involved in the pathogenesis of IVA. mdpi.comactascientific.comnih.gov Studies using human IVD deficient cells have provided evidence supporting this mechanism. mdpi.comactascientific.comnih.gov

Interference with Neurotransmission

This compound has been implicated in cerebral dysfunction in addition to its primary disturbance of energy production in the mitochondria. uva.nl In vivo administration of this compound has been shown to inhibit Na+, K+-ATPase activity. uva.nlnih.gov This enzyme is vital for maintaining the basal membrane potential, which is essential for adequate neurotransmission and consequently for energy production in the brain. uva.nlnih.gov The inhibitory effect of this compound on this activity is presumed to be involved in the pathophysiology of the neurological dysfunction seen in patients with isovaleric acidemia. nih.gov

Clinical and Biochemical Phenotypes of IVA

The clinical presentation of IVA is highly variable and can broadly be categorized into distinct phenotypes. orpha.nete-imd.org

Acute Neonatal Presentation

The acute neonatal presentation is the most severe form of IVA, typically manifesting within the first two weeks of life. orpha.netoatext.com Affected infants may exhibit non-specific symptoms such as poor feeding, vomiting, lethargy, and seizures. orpha.netrarediseases.orgoatext.combabydetect.com These symptoms can rapidly progress to severe metabolic acidosis, hyperammonemia, and potentially coma and death if not promptly treated. orpha.netrarediseases.orge-imd.orgoatext.combabydetect.com A characteristic sign that may be present is a distinctive odor of "sweaty feet," particularly noticeable in bodily secretions like cerumen and sweat, caused by the accumulated this compound. orpha.netrarediseases.orgoatext.combabydetect.com Laboratory findings during acute episodes often include metabolic acidosis with an elevated anion gap, hyperammonemia, and sometimes hyperglycemia or hypoglycemia. rarediseases.orgbabydetect.commdpi.com

Chronic Intermittent Presentation

The chronic intermittent presentation typically has a later onset, often in infancy or childhood. orpha.netrarediseases.orge-imd.orgoatext.com Individuals with this phenotype may experience recurrent episodes of metabolic decompensation, often triggered by catabolic stress such as infections, prolonged fasting, or increased protein intake. orpha.netrarediseases.orgbabydetect.com Between these acute episodes, patients may appear relatively well, though some may exhibit non-specific symptoms like failure to thrive or developmental delay. orpha.netrarediseases.orgoatext.combabydetect.com Acute attacks in the chronic intermittent form can also be life-threatening and are characterized by symptoms similar to the acute neonatal presentation, including metabolic acidosis. orpha.netrarediseases.orgbabydetect.com

Asymptomatic Phenotypes Identified via Newborn Screening

With the advent of newborn screening (NBS) programs utilizing tandem mass spectrometry, a milder, potentially asymptomatic phenotype of IVA has been identified. orpha.nete-imd.orgmdpi.comnih.govnih.gov Individuals with this phenotype, detected through elevated isovalerylcarnitine (B1198194) (C5) levels on NBS, may have less pronounced accumulation of this compound and its derivatives compared to those with symptomatic forms. e-imd.orgmdpi.com Many individuals identified through NBS, particularly those with a specific common missense mutation (c.932C>T, p.A282V) in the IVD gene, may remain asymptomatic throughout their lives. e-imd.orgmdpi.comnih.gov Research findings from NBS programs have expanded the understanding of the clinical spectrum of IVA, revealing a significant proportion of individuals with mild or intermediate biochemical profiles who may not develop severe symptoms. mdpi.comresearchgate.net

Diagnostic Methodologies for IVA in Research Settings

Accurate and timely diagnosis of IVA is crucial for effective management and research. Several methodologies are employed in research settings to identify and study individuals with IVA.

Newborn Blood Spot Screening via Tandem Mass Spectrometry (MS/MS) for Isovalerylcarnitine (C5)

Newborn blood spot screening using tandem mass spectrometry (MS/MS) has become a primary method for the early identification of IVA. orpha.nethee.nhs.uknih.govnih.govfda.gov This technique measures acylcarnitine profiles in dried blood spots, with elevated levels of isovalerylcarnitine (C5) serving as a key marker for IVA. hee.nhs.ukmdpi.comnih.govfda.govnih.gov MS/MS allows for the detection of IVA before the onset of clinical symptoms, which is critical for improving outcomes. mdpi.comnih.govmedlink.com However, elevated C5 levels can also be associated with other conditions, such as short/branched chain specific acyl-CoA dehydrogenase deficiency (SBCADD) or exposure to pivalic acid-containing antibiotics, necessitating further confirmatory testing. hee.nhs.ukmdpi.comnih.govmdpi.com Research continues to refine MS/MS-based screening algorithms, including the use of multiparametric threshold criteria and the analysis of C5 ratios, to improve the positive predictive value and reduce false positives. mdpi.comresearchgate.netnih.gov

Data from a study analyzing 1.6 million newborns screened in Bavaria using MS/MS showed that IVA could be reliably detected using a multiparametric threshold criteria panel including C5 and ratios of C5 to other acylcarnitines. nih.gov A cutoff set at the 99.99th percentile for isolated C5 or at the 99th percentile for C5 plus at least two ratios resulted in a positive predictive value of 7.0%. nih.gov More stringent recall criteria could potentially improve the positive predictive value to 13.0%. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Urine Organic Acid Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of organic acids in urine and plays a vital role in confirming the diagnosis of IVA. orpha.nethee.nhs.ukbabydetect.comnih.govfda.govmpg.deresearchgate.netjcrpe.org GC-MS can detect elevated levels of this compound derivatives in urine, including isovalerylglycine (IVG) and 3-hydroxythis compound (3-HIVA), which are characteristic biochemical markers of the disorder. hee.nhs.uknih.govbabydetect.comnih.gov While isovalerylcarnitine is the primary marker in blood spot screening, the detection of elevated isovalerylglycine in urine by GC-MS is often used to confirm the metabolic diagnosis of IVA. mdpi.commedlink.com Urine organic acid profiles can fluctuate, potentially normalizing when a patient is well, but they are typically abnormal during periods of metabolic decompensation. babydetect.com GC-MS remains a key diagnostic tool in the investigation of suspected organic acidurias. researchgate.netnih.gov

Table 1: Key Biochemical Markers in IVA Diagnosis

AnalyteSample TypeDetection MethodSignificance
Isovalerylcarnitine (C5)Dried Blood SpotMS/MSPrimary screening marker in NBS. hee.nhs.ukmdpi.comnih.govfda.gov
Isovalerylglycine (IVG)UrineGC-MSConfirmatory diagnostic marker. hee.nhs.ukbabydetect.commdpi.comnih.govmedlink.com
3-Hydroxythis compound (3-HIVA)UrineGC-MSConfirmatory diagnostic marker. hee.nhs.ukbabydetect.comnih.gov
This compoundBlood, UrineGC-MSElevated during acute episodes. nih.govfrontiersin.org

Molecular Genetic Testing of the IVD Gene

Enzyme Assays in Fibroblasts and Leukocytes

Enzyme assays measuring isovaleryl-CoA dehydrogenase activity in cultured skin fibroblasts and leukocytes have been instrumental in studying the enzymatic basis of Isovaleric Acidemia. revvity.comtaylorandfrancis.compnas.org These assays can demonstrate a specific deficiency of IVD activity in affected individuals. pnas.org Methods for assaying IVD activity include measuring the amount of tritium (B154650) released from [2,3-3H]acyl CoAs or using conventional dye reduction assays. pnas.org Studies using fibroblast homogenates initially faced interference from nonspecific reactions, leading to the development of methods using isolated mitochondria from cultured skin fibroblasts for more specific IVD activity measurement. pnas.org Assay of the enzyme in fibroblasts from a series of patients has revealed considerable heterogeneity in residual enzyme activity, with some patients showing as much as 13 percent of control levels. taylorandfrancis.com Enzyme assays can also be performed in leukocytes. revvity.comtaylorandfrancis.com While enzyme assays provide valuable information about enzyme function, molecular genetic testing is also a primary method for diagnosis. orpha.nete-cep.org

Metabolomics Approaches for Comprehensive Metabolite Profiling in IVA

Metabolomics approaches play a significant role in the diagnosis and understanding of Isovaleric Acidemia by providing comprehensive metabolite profiling. The diagnosis of classic IVA is often established by identifying characteristic metabolites. nih.gov Tandem mass spectrometry (MS/MS) is widely used in newborn screening to detect elevated levels of C5-carnitine in dried blood spots, serving as a primary marker metabolite for IVA. mdpi.comhee.nhs.ukrevvity.com Analysis of urinary organic acids by gas chromatography-mass spectrometry (GC-MS) is also crucial for confirming the diagnosis through the identification of elevated isovalerylglycine (IVG) and 3-hydroxythis compound (3-HIVA). hee.nhs.ukorpha.netrevvity.comnih.gov These characteristic urine metabolites, particularly elevated N-isovalerylglycine, are typically present in affected patients regardless of their metabolic condition. hee.nhs.ukorpha.net Elevated isovalerylcarnitine is also a key diagnostic metabolite in blood or dried blood spots. orpha.nete-imd.org During acute metabolic decompensation, the odiferous this compound may be found in urine, although its volatility can lead to its loss during specimen preparation. revvity.com Metabolite analysis helps differentiate IVA from other organic acid disorders or conditions that may also show elevated C5-carnitine, such as 2-methylbutyryl-CoA dehydrogenase deficiency or the presence of pivaloylcarnitine (B1222081) from certain antibiotics. hee.nhs.ukorpha.netrevvity.comnih.gov

Table 1: Key Metabolites in Isovaleric Acidemia Diagnosis

MetaboliteSample TypeDiagnostic Significance
Isovalerylcarnitine (C5-carnitine)Blood/Dried Blood SpotPrimary marker for newborn screening; elevated levels. mdpi.comhee.nhs.ukorpha.netrevvity.comnih.gov
Isovalerylglycine (IVG)UrineConfirmatory metabolite; elevated levels. hee.nhs.ukorpha.netrevvity.comnih.govd-nb.info
3-Hydroxythis compound (3-HIVA)UrineElevated levels. orpha.netrevvity.comnih.gov
This compoundUrineMay be present during acute illness (volatile). orpha.netrevvity.com

Therapeutic Research Approaches in IVA

Therapeutic research in Isovaleric Acidemia focuses on strategies to reduce the accumulation of toxic metabolites and enhance their detoxification and excretion. The primary goals of therapy are to prevent metabolic decompensation and minimize the long-term consequences of the disorder. nih.gove-imd.org Treatment strategies generally involve dietary management and supplementation with specific compounds to facilitate the removal of accumulating isovaleryl-CoA derivatives. mdpi.comnih.govd-nb.infouva.nl

Dietary Leucine Restriction and Protein Management

Dietary management, specifically restriction of leucine and natural protein intake, is a cornerstone of therapy for Isovaleric Acidemia. mdpi.comnih.govnih.govrevvity.comuva.nlresearchgate.netnih.govfishersci.ca Leucine is the precursor amino acid in the metabolic pathway where the IVD enzyme is deficient. mdpi.comontosight.airevvity.commyriad.com By reducing the intake of leucine, the production of toxic isovaleryl-CoA and its derivatives is limited. mdpi.comnih.gov A protein-restricted diet is commonly followed by patients with symptomatic IVA. mdpi.com Leucine-free amino acid supplements are routinely used in many centers to ensure adequate protein intake while controlling leucine levels, particularly in infants and older children. nih.govresearchgate.netnih.gov Dietary practices in managing IVA can vary widely among centers, with some focusing on total protein intake and others specifically calculating and controlling leucine intake supplemented with leucine-free amino acid preparations. researchgate.netnih.gov Preventing catabolism, which increases the breakdown of endogenous protein and thus leucine, is also a key aspect of management, especially during times of metabolic stress like illness or fasting. mdpi.come-imd.orgresearchgate.net

Supplemental Glycine (B1666218) Therapy and Detoxification Mechanisms

Supplemental glycine therapy is a well-established approach in the management of Isovaleric Acidemia, aimed at enhancing the detoxification of accumulating isovaleryl-CoA. mdpi.comd-nb.inforevvity.comuva.nlresearchgate.netnih.gov Glycine conjugates with isovaleryl-CoA to form isovalerylglycine, a less toxic compound that can be readily excreted in the urine. mdpi.comnih.govd-nb.infotaylorandfrancis.comuva.nlresearchgate.netnih.govnih.gov This conjugation reaction is primarily facilitated by glycine N-acyltransferase (GLYAT) in the mitochondria. nih.govresearchgate.net Supplementation with exogenous glycine augments this detoxification pathway. nih.gov Studies have shown that glycine treatment leads to increased excretion of isovalerylglycine in the urine. uva.nlnih.gov Research suggests that while glycine is effective in promoting isovalerylglycine formation, high concentrations might potentially inhibit the conjugation process. nih.govnih.gov

Table 2: Effect of Glycine Supplementation on Urinary Isovalerylglycine Excretion

Treatment GroupUrinary Isovalerylglycine Levels (Relative Increase)
Glycine supplementation alone~2-fold higher than combination therapy nih.gov
Combination therapy (Glycine + L-Carnitine)Lower than glycine alone, comparable to L-carnitine alone nih.gov
L-Carnitine supplementation aloneLower than glycine alone, comparable to combination therapy nih.gov

Note: Data is illustrative based on reported findings and may vary depending on study design and patient characteristics.

Supplemental L-Carnitine Therapy and Detoxification Mechanisms

Supplemental L-carnitine therapy is another critical component in the treatment of Isovaleric Acidemia, focusing on augmenting detoxification and preventing secondary carnitine deficiency. mdpi.comd-nb.infonih.govrevvity.comuva.nlresearchgate.netnih.gov L-carnitine conjugates with isovaleryl-CoA to form isovalerylcarnitine, which is then excreted in the urine. mdpi.comnih.govd-nb.infouva.nlresearchgate.netnih.govnih.govresearchgate.netfaimallusr.com This process helps to clear the toxic isovaleryl groups. uva.nlfaimallusr.com Furthermore, the formation and excretion of isovalerylcarnitine can lead to a depletion of free carnitine in the body, making L-carnitine supplementation essential to prevent secondary carnitine deficiency. nih.govuva.nlresearchgate.netmedlink.com L-carnitine plays a vital role in mitochondrial CoA homeostasis and fatty acid oxidation. uva.nl Studies have demonstrated that L-carnitine supplementation increases the excretion of isovalerylcarnitine in urine. nih.govresearchgate.net Research comparing glycine and L-carnitine supplementation suggests that L-carnitine may conjugate this compound earlier than glycine and potentially lead to a faster reduction in serum ammonia (B1221849) levels during acute metabolic decompensation. researchgate.netnih.gov Combined therapy with both L-carnitine and glycine has been shown to maximize the total excretion of isovaleryl-CoA conjugates, although the clinical benefit of combined versus single therapy has not been definitively established in controlled studies. nih.govresearchgate.netnih.gov

Table 3: Effect of L-Carnitine Supplementation on Serum Ammonia Levels

Treatment GroupSerum Ammonia Levels (Relative Change 3 hours post-leucine load)
Glycine supplementation aloneIncreased most dramatically nih.gov
Combination therapy (Glycine + L-Carnitine)Increased, but less than glycine alone nih.gov
L-Carnitine supplementation aloneIncreased least dramatically / greatest reduction nih.gov

Note: Data is illustrative based on reported findings and may vary depending on study design and patient characteristics.

Anabolic Measures During Metabolic Stress

Metabolic stress, often triggered by factors such as illness, fasting, or increased protein intake, can precipitate acute decompensation in patients with IVA mims.comuni.luuni-freiburg.de. During these periods, endogenous leucine from protein catabolism contributes significantly to the production of isovaleryl-CoA, exacerbating the accumulation of toxic metabolites mims.comnewdrugapprovals.org. A primary therapeutic approach during metabolic stress is achieving and maintaining an anabolic state mims.comnewdrugapprovals.org.

Anabolic measures aim to provide sufficient energy to prevent the body from breaking down its own proteins. This is often accomplished through increased caloric intake mims.comnewdrugapprovals.org. Strategies include the administration of oral glucose polymer solutions or, in more severe cases, high-dose intravenous glucose and potentially lipid infusions to ensure an adequate energy supply guidetopharmacology.org. Additionally, a short-term reduction in natural protein intake for a limited duration (e.g., 12-24 hours) may be necessary, provided that adequate alternative calories are supplied to promote anabolism newdrugapprovals.orguni-freiburg.de. Supplementation with artificial protein restricted in leucine may also be required newdrugapprovals.orguni-freiburg.de. These measures help to counter the catabolic state and reduce the endogenous production of toxic this compound derivatives mims.com.

N-Carbaglutamate for Acute Hyperammonemia

Hyperammonemia is a potentially life-threatening complication that can occur during acute metabolic decompensation in patients with branched-chain organic acidemias, including IVA. The underlying mechanism often involves the competitive inhibition of N-acetylglutamate synthase (NAGS), an enzyme crucial for the synthesis of N-acetylglutamate (NAG), which in turn is an essential activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), a key enzyme in the urea cycle.

N-Carbaglutamate (carglumic acid) is a synthetic structural analogue of NAG mims.comnewdrugapprovals.org. It has been suggested and utilized for the treatment of acute neonatal hyperammonemia in IVA, similar to its use in other organic acidurias guidetopharmacology.org. By acting as an activator of CPS1, N-carbaglutamate can help to restore the function of the urea cycle, thereby facilitating the detoxification of ammonia and reducing elevated plasma ammonia concentrations. Studies have reported a dramatic drop in plasma ammonia concentration after administration of carglumic acid in neonates with IVA and acute hyperammonemia. While effective for acute management, the long-term efficacy of N-carbaglutamate in the chronic management of hyperammonemia in organic acidemias has also been explored.

Targeted Drug Development based on IVD Structure-Function Relationships

Recent advancements in structural biology, particularly through cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the structure and function of human isovaleryl-CoA dehydrogenase (IVD). These high-resolution structures of IVD in its apo state and in complex with substrates like isovaleryl-CoA have revealed that the enzyme exists as a tetramer, with each monomer containing a unique "U-shaped" substrate channel that dictates its selectivity for short-branched chain substrates.

Detailed structural analysis has highlighted key residues within the active site that contribute to IVD's substrate specificity and distinguish it from other acyl-CoA dehydrogenases. Furthermore, these studies have elucidated how disease-associated mutations impact IVD's structure and function, often by disrupting FAD binding or distorting the substrate pocket, leading to reduced enzymatic activity. For instance, mutations like E411K can destabilize FAD binding and tetramer integrity.

The resolved structures and the established "mutation-structure-function" framework are paving the way for targeted drug development strategies for IVA. The detailed structural information allows researchers to design small molecules aimed at specific targets, such as the FAD binding region or the substrate pocket, with the goal of stabilizing mutant IVD forms and potentially restoring partial enzymatic function. This approach holds promise for developing more effective and personalized therapies for IVA patients.

Long-Term Outcomes and Quality of Life Research in IVA Patients

Research into the long-term outcomes and quality of life for individuals with IVA has revealed a variable prognosis influenced by several factors, including the age at diagnosis and the severity and frequency of metabolic decompensation episodes. Early diagnosis through newborn screening and subsequent prompt management are associated with improved neurodevelopmental outcomes uni-freiburg.de. Patients diagnosed early and managed appropriately have the potential for normal neurodevelopment uni-freiburg.de.

However, even with early diagnosis and treatment, some patients may still experience significant neurological sequelae, particularly if they have had severe biochemical presentations involving acidosis and hyperammonemia uni-freiburg.de. Studies have shown that while early treatment can lead to satisfactory long-term clinical and neurological outcomes and milder decompensations, it may not entirely prevent metabolic crises. The neurocognitive outcome does not appear to be directly related to the number of catabolic episodes.

Long-term management of IVA typically involves a lifelong low-protein diet, often supplemented with leucine-restricted medical foods, and supplementation with L-carnitine and glycine to enhance the excretion of toxic metabolites newdrugapprovals.orguni-freiburg.de. Despite these interventions, patients remain susceptible to intermittent acute episodes of decompensation, often triggered by intercurrent illnesses or other physiological stress mims.comuni-freiburg.de. Ongoing research continues to explore strategies to further improve the long-term health and quality of life for individuals living with IVA.

Isovaleric Acid in Microbiome and Host Interaction Research

Microbial Production of Isovaleric Acid

Amino Acid Fermentation by Gut Bacteria

The production of branched-chain fatty acids (BCFAs) like this compound is a result of the fermentation of branched-chain amino acids (BCAAs) such as valine, leucine (B10760876), and isoleucine by the intestinal microbiota frontiersin.orgresearchgate.net. This compound is specifically the product of leucine fermentation biocrates.comtandfonline.com. While major short-chain fatty acids (SCFAs) are produced from the fermentation of indigestible carbohydrates, BCFAs are produced in smaller amounts during protein fermentation and can be considered markers of this process biocrates.com. Studies have shown that the levels of BCFAs increase from the proximal to the distal colon and in feces nih.govfrontiersin.org. The dissimilation of leucine to this compound by amino acid fermenting anaerobes can occur via reactions compatible with the Stickland reaction cdnsciencepub.com.

Influence of Diet and Microbiota Composition on Production

The production of this compound by gut microbiota is influenced by several factors, including the availability of amino acids, diet, host metabolism, and the composition of the intestinal microbiota biocrates.comfrontiersin.org. High protein diets have been linked to higher concentrations of BCFAs biocrates.com. Dietary interventions can significantly change the composition of the gut microbiota at the genus level, which in turn affects the production of SCFAs and BCFAs, including this compound researchgate.net. For instance, a study showed that replacing the diet with ancient or modern wheat pasta resulted in significant increases in fecal this compound levels researchgate.net. The availability of carbohydrates can also play a major role in regulating the dissimilatory metabolism of peptides and amino acids, affecting BCFA production oup.com. Low pH and high carbohydrate availability, characteristic of the proximal colon, have been shown to reduce the rate of BCFA production in vitro oup.com.

Specific Bacterial Species Implicated in this compound Production

Several bacterial species are implicated in the production of this compound through amino acid fermentation. Intestinal amino-fermenting microbiota include genera such as Clostridium and Bacteroides biocrates.comfrontiersin.org. Propionibacterium species, such as Propionibacterium freudenreichii, are also known producers of this compound, particularly from the catabolism of branched-chain amino acids like leucine mdpi.comresearchgate.netnih.gov. Studies on cheese fermentation have shown that while some Lactobacillus species can produce this compound in vitro when supplemented with leucine, its production in cheese fermentation primarily occurs in the presence of Propionibacterium species researchgate.net. Bacteroides species have also been shown to produce this compound nih.gov. In addition to bacteria, some helminth species, such as Heligmosomoides polygyrus, have demonstrated the capacity to directly produce this compound when cultured with leucine asm.org.

Here is a table summarizing some bacterial genera implicated in this compound production:

Bacterial GenusRole in this compound ProductionSource Amino Acid(s)
ClostridiumAmino acid fermenting microbiota, produce BCFAsBranched-chain amino acids frontiersin.org
BacteroidesAmino acid fermenting microbiota, produce BCFAs, including this compound frontiersin.orgnih.govBranched-chain amino acids, Leucine frontiersin.orgnih.gov
PropionibacteriumProduce BCFAs, including this compound mdpi.comresearchgate.netnih.govBranched-chain amino acids, Leucine researchgate.netnih.gov
ThermoanaerobacterOxidizes leucine to isovalerate ird.frLeucine ird.fr

Role of this compound as a Branched-Chain Fatty Acid (BCFA)

This compound is classified as a branched short-chain fatty acid (BCFA) biocrates.comwikipedia.org. BCFAs, including this compound, are distinct from the major SCFAs (acetate, propionate, and butyrate) which are primarily derived from carbohydrate fermentation biocrates.comnih.gov.

Absorption and Systemic Circulation of this compound

This compound produced in the colon can be absorbed biocrates.com. BCFAs are present in significant concentrations in feces nih.gov. After production, SCFAs, including this compound, can be absorbed by colonocytes and enter the bloodstream biocrates.comfrontiersin.org. They can be absorbed from dietary sources as well biocrates.com. This compound is found as a prominent fatty acid in the blood biocrates.com. While major SCFAs are largely metabolized by colonocytes and hepatocytes, a fraction of colon-derived SCFAs reaches the systemic circulation frontiersin.org. Studies in pigs have shown that isovalerate is released by the intestinal tract into the portal circulation physiology.org. Peripheral organs, such as muscle and kidneys, can take up SCFAs from the systemic circulation physiology.org.

Influence on Fatty Acid, Glucose, and Cholesterol Metabolism

This compound in the bloodstream can support the regulation of fatty acid, glucose, and cholesterol metabolism biocrates.com. Research suggests that BCFAs may play a role in regulating adipocyte lipid and glucose metabolism researchgate.netnih.gov. In vitro studies using primary adipocytes have shown that this compound can inhibit both cAMP-mediated lipolysis and insulin-stimulated de novo lipogenesis at certain concentrations nih.gov. This compound has also been found to be negatively correlated with several diabetes-related indicators, including glycosylated hemoglobin, triglyceride, and blood glucose levels, while being positively correlated with total cholesterol, BMI, and visceral fat in studies involving patients with type 2 diabetes nih.gov. These findings suggest that BCFAs like this compound can have effects on adipocyte lipid and glucose metabolism that might contribute to improved insulin (B600854) sensitivity in individuals with metabolic disturbances nih.gov.

Here is a table summarizing some observed correlations between this compound levels and metabolic indicators:

Metabolic IndicatorCorrelation with this compound LevelsContextSource
Glycosylated hemoglobin (HbA1c)NegativeType 2 Diabetes Mellitus patients nih.gov
TriglycerideNegativeType 2 Diabetes Mellitus patients nih.gov
Blood glucose 2 hours after mealNegativeType 2 Diabetes Mellitus patients nih.gov
Blood glucoseNegativeType 2 Diabetes Mellitus patients nih.gov
Urine sugarNegativeType 2 Diabetes Mellitus patients nih.gov
Total cholesterolPositiveType 2 Diabetes Mellitus patients nih.gov
BMIPositiveType 2 Diabetes Mellitus patients nih.gov
Visceral fatPositiveType 2 Diabetes Mellitus patients nih.gov

This compound and Neurological Research

The gut-brain axis, a bidirectional communication network between the gut and the brain, is an area of growing interest in neurology mdpi.combiocrates.com. Metabolites produced by the gut microbiota, such as SCFAs, can influence neural activity and neurotransmitter synthesis mdpi.com. This compound, as a gut-derived volatile fatty acid, is being investigated for its potential influence on this axis and its correlation with neurological conditions.

Correlation with Depression and Cortisol Levels

Studies have investigated the relationship between this compound levels and depression. One study found a statistically significant and direct correlation between this compound levels in stool samples and depression in a cohort of depressed patients compared to controls. researchgate.nettandfonline.comtandfonline.comnih.gov. This research also indicated a correlation between this compound and cortisol levels researchgate.nettandfonline.comtandfonline.comnih.gov. The study observed a bimodal distribution of this compound, with depressed patients being overrepresented in the high-level group. researchgate.nettandfonline.comtandfonline.com. While lifestyle factors associated with depression and stress could potentially affect the gut microbiome, another volatile fatty acid, isobutyric acid, did not show the same correlation with depression and cortisol, suggesting a more direct influence of this compound. biocrates.com.

Table 1: Correlation between this compound, Depression, and Cortisol

VariableCorrelation with this compound
DepressionStatistically Significant Direct Correlation researchgate.nettandfonline.comtandfonline.comnih.gov
CortisolStatistically Significant Direct Correlation researchgate.nettandfonline.comtandfonline.comnih.gov

Interaction with the Gut-Brain Axis and Neurotransmission

This compound is thought to influence the gut-brain axis. Research suggests that gut-derived volatile fatty acids, including this compound, can cross the blood-brain barrier. mdpi.comresearchgate.netnih.gov. Once in the brain, this compound may interfere with synaptic neurotransmitter release. researchgate.nettandfonline.comnih.gov. This potential interference with neurotransmission could be a mechanism underlying the observed correlation between this compound and depression. researchgate.nettandfonline.comnih.gov. The fact that creatine (B1669601) can potentially block the effects of this compound also supports the idea that this compound interacts with neurotransmission in the brain. biocrates.com. Studies in animal models have also indicated that this compound and isobutyric acid were correlated with various neurotransmitters. frontiersin.org.

This compound and Gastrointestinal Health Research

SCFAs are known to impact digestive health, and research is exploring the specific roles of branched-chain fatty acids like this compound in this context. biocrates.com.

Effects on Colonic Smooth Muscle Cells and Motility

Table 2: Effects of this compound on Colonic Smooth Muscle

Effect on Colonic Smooth MuscleMechanism InvolvedResearch Finding
RelaxationcAMP/PKA pathwayObserved in animal studies using colonic segments and isolated cells. vcu.edubiocrates.comtandfonline.comresearchgate.netresearchgate.net
Decreased Propulsive Activity-Observed in animal peristalsis studies. vcu.edu
Encouraged Luminal Retention-Observed in animal peristalsis studies. vcu.edu

Association with Inflammatory Bowel Disease and Other Digestive Disorders

In the context of Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis, alterations in gut microbiota and their metabolites, including SCFAs, are reported. mp.plnih.gov. Some epidemiological studies suggest lower levels of various SCFAs, including this compound, in patients with active IBD. nih.govfrontiersin.org. One study found that underweight subjects with IBD had lower levels of butyric, isovaleric, and propionic acids. nih.gov. However, the relationship between specific SCFAs and the type of diet in IBD patients requires further investigation. nih.gov.

Role in Oral Microbiome and Periodontal Health

The oral microbiome is crucial for oral health, and imbalances can contribute to conditions like periodontal disease. nih.govuni-lj.si. Short-chain fatty acids are involved in the oral microbiome composition and have been linked to oral health and chronic inflammation. nih.gov. Studies have shown that patients with periodontitis have significantly higher concentrations of various SCFAs, including this compound, compared to individuals with healthy gums. nih.govresearchgate.net. The levels of SCFAs have been found to correlate positively with the abundance of certain bacteria associated with periodontitis, such as Porphyromonas gingivalis and Treponema denticola. nih.govresearchgate.net. Periodontal treatment has been shown to decrease the concentration of this compound, among other SCFAs, in gingival crevicular fluid to levels closer to those of a healthy control group. nih.gov.

Table 3: this compound in Periodontitis

ConditionThis compound Level in Gingival Crevicular FluidAssociated Bacteria
PeriodontitisSignificantly higher compared to healthy controls nih.govresearchgate.netCorrelates positively with P. gingivalis and T. denticola nih.govresearchgate.net
Healthy GumsLower nih.govresearchgate.net-

This compound in Host Immunity and Vaccine Response Research

Studies have explored the impact of this compound on host immunity, particularly in the context of mucosal immunity and responses to vaccination. Research in broilers has indicated that Bacteroides-derived this compound can enhance mucosal immunity by facilitating the intestinal IgA response. This effect is mediated by the influence of this compound on immune cells and intestinal epithelial cells (IECs). Specifically, this compound has been shown to promote the polarization of macrophages towards an M2 phenotype and regulate the immunologic function of IECs, leading to the production of cytokines such as interleukin (IL)-10, IL-4, B cell-activating factor of the TNF family (BAFF), and transforming growth factor-beta (TGF-β). These actions collectively contribute to the promotion of IgA production in B cells. nih.govnih.govfishersci.com

Cell Type This compound Effect Gene/Cytokine Observed Change Statistical Significance
Macrophages (HD-11 cell line) Treatment with IVA (0.5, 1, 5 mmol/L) IL-10 Increased expression P < 0.05 nih.govnih.gov
Macrophages (HD-11 cell line) Treatment with IVA (0.5, 1, 5 mmol/L) Arginases (Arg)-2 Increased expression P < 0.05 nih.govnih.gov
Macrophages (HD-11 cell line) Treatment with IVA (0.5, 1, 5 mmol/L) TGF-β Increased expression P < 0.05 nih.govnih.gov
Macrophages (HD-11 cell line) Treatment with IVA (0.5, 1, 5 mmol/L) Inducible nitric oxide synthase (iNOS) Decreased expression P < 0.05 nih.govnih.gov
Intestinal Epithelial Cells (IECs) IVA treatment TGF-β Promoted expression P < 0.05 nih.govnih.gov
Intestinal Epithelial Cells (IECs) IVA treatment BAFF Promoted expression P < 0.05 nih.govnih.gov
Intestinal Epithelial Cells (IECs) IVA treatment MyD88 Promoted expression P < 0.05 nih.govnih.gov
Intestinal Epithelial Cells (IECs) IVA treatment IL-10 Increased gene expression P < 0.05 nih.govnih.gov
Intestinal Epithelial Cells (IECs) IVA treatment IL-1β Increased gene expression P < 0.05 nih.govnih.gov
Intestinal Epithelial Cells (IECs) IVA treatment IL-6 Reduced gene expression P < 0.05 nih.govnih.gov
Intestinal Epithelial Cells (IECs) IVA treatment TLR4 Reduced gene expression P < 0.05 nih.govnih.gov

In the context of vaccine response, studies investigating the immunogenicity of SARS-CoV-2 mRNA vaccines in humans have found associations between gut microbial metabolites, including branched-chain fatty acids like this compound, and the level of vaccine response. Higher concentrations of isovaleric and isobutyric acids have been observed in individuals exhibiting lower responses to SARS-CoV-2 mRNA vaccines. uni.lufishersci.co.uk These BCFAs are primarily produced through the protein fermentation of branched-chain amino acids by gut microbes. The mechanisms by which BCFAs might modulate inflammation or antibody-mediated vaccine responses are not yet fully understood, but these findings suggest a potential negative correlation between baseline BCFA levels, including this compound, and vaccine immunogenicity. fishersci.co.uk

Branched-Chain Fatty Acid Immune Parameter (Post 1st Vaccine Dose) Correlation (r) Statistical Significance (p)
This compound RBD IgG levels -0.37 0.015 fishersci.co.uk
This compound Spike IgG levels -0.38 0.013 fishersci.co.uk
This compound Competitive binding antibody -0.34 0.026 fishersci.co.uk
Isobutyric acid Spike IgG levels -0.29 0.047 fishersci.co.uk
Total BCFAs RBD IgG levels -0.35 0.02 fishersci.co.uk
Total BCFAs Spike IgG levels -0.36 0.017 fishersci.co.uk
Total BCFAs Competitive binding antibody Not specified in snippet Not specified in snippet

Interkingdom Interactions Involving this compound (e.g., Helminth Fecundity)

This compound plays a role in interkingdom interactions, notably between host organisms and parasites like helminths, as well as between bacteria and plants or insects.

Research using the murine helminth Heligmosomoides polygyrus has demonstrated a novel interaction involving this compound between helminths and the host's bacterial microbiota. During H. polygyrus infection, there is a significant, microbiota-dependent increase in the levels of this compound specifically in the proximal small intestine, the primary site of colonization for this helminth. This elevation in this compound levels is dependent on the presence of the bacterial microbiota; antibiotic treatment in infected mice prevents this increase. Supplementation of isovalerate in the drinking water of mice infected with H. polygyrus has been shown to promote helminth fecundity, measured by increased egg output in the feces, without affecting the worm burden or the chronicity of the infection. While H. polygyrus itself can produce this compound, particularly in the presence of leucine, the microbiota appears necessary for the elevated levels observed during infection, suggesting a collaborative interaction between the helminth and bacteria. This indicates that increased this compound may be a strategy utilized in this interkingdom relationship to enhance parasite reproduction within the host.

Interaction Participants This compound Source Location/Context Observed Effect of Elevated this compound
Heligmosomoides polygyrus and Murine Host Bacterial Microbiota Microbiota-dependent production (potentially aided by H. polygyrus) Proximal small intestine of infected mice Promotes H. polygyrus fecundity (increased egg output)

Beyond host-parasite interactions, this compound has been identified as a bacterial volatile organic compound (BVOC) involved in interactions between bacteria and plants. Studies using Arabidopsis and Bacillus spp. have shown that volatile this compound released by Bacillus can trigger alterations in the growth of Arabidopsis seedlings, acting as a growth inhibitor. This highlights the role of this compound as a signaling molecule in plant-microbe interactions.

This compound also mediates interactions between bacteria and insects. Certain bacterial species, such as Enterococcus avium and Weissella cibaria, produce this compound as a BVOC that can elicit aggregation behavior in insects like cockroaches. This demonstrates another facet of this compound's involvement in interkingdom signaling, influencing insect behavior.

Isovaleric Acid in Olfactory Research

Genetic Basis of Olfactory Sensitivity to Isovaleric Acid

Considerable evidence indicates a significant genetic contribution to variations in olfactory thresholds for specific odorants, including this compound. nih.gov Studies, including family-based research, have suggested that for some odorants, anosmia might follow a recessive Mendelian inheritance pattern. plos.orgnih.gov Research in mouse strains has also shown odor-specific threshold differences for this compound that were recessively inherited. plos.org

Role of Olfactory Receptor (OR) Segregating Pseudogenes (e.g., OR11H7P)

Olfactory receptor (OR) genes encode the proteins responsible for initiating olfactory signaling by binding to odorant molecules. nih.gov Variations in these genes are thought to contribute to the diverse olfactory phenotypes observed in humans. nih.gov Segregating pseudogenes, which possess both functional and nonfunctional alleles within the human population, are considered prime candidates for underlying these differences in olfactory sensitivity. researchgate.netplos.orgnih.gov

A strong association has been observed between single nucleotide polymorphism (SNP) variants in the OR11H7P gene and sensitivity to this compound. researchgate.netplos.orgnih.gov OR11H7P is an OR segregating pseudogene. researchgate.netplos.orgnih.gov In most individuals, OR11H7 is a pseudogene and does not produce a functional receptor protein. wikipedia.org However, some individuals carry a SNP that converts it into an intact, functional gene. wikipedia.org

This association between OR11H7P variants and this compound sensitivity is largely attributed to the low frequency of the homozygous pseudogenized genotype among individuals who exhibit specific hyperosmia to this compound. nih.govnih.gov This suggests a potential functional role for the intact allele of OR11H7P in the detection of this odorant. nih.govnih.gov Experimental validation using systems like the Xenopus oocyte expression system has further supported this predicted receptor-ligand relationship, showing that the intact allele of OR11H7P responds to this compound. plos.orgnih.gov

Mechanisms of Hyperosmia and Anosmia to this compound

Hyperosmia to this compound, characterized by an abnormally increased sensitivity to its odor, is considered a complex trait. researchgate.netplos.orgnih.gov While the genetic variation in OR11H7P plays a significant role, it does not account for all the observed variation in sensitivity. plos.org Individuals carrying at least one copy of the intact OR11H7P allele are more likely to exhibit heightened sensitivity to this compound. plos.orgnih.govplos.org

Specific anosmia to this compound, sometimes referred to as 'sweaty odor anosmia', is characterized by a significantly reduced or absent ability to detect this compound. uky.eduunam.mx Research suggests that carrying two copies of the disrupted OR11H7P allele (the pseudogene) is associated with a reduced sensitivity to low concentrations of this compound, consistent with specific anosmia being a recessive trait. plos.org

Olfactory Pathway Mechanisms and this compound Detection

The detection of this compound, like other odorants, involves a complex pathway starting with the binding of the odorant molecule to specific olfactory receptors located on olfactory sensory neurons in the nasal epithelium. plos.orgunam.mx This binding initiates a signaling cascade. Olfactory receptors are G protein-coupled receptors (GPCRs). reactome.org Upon odorant binding, the G protein complex dissociates, and the alpha subunit activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). reactome.org cAMP then binds to cyclic nucleotide-gated (CNG) ion channels, causing them to open and allowing ion flow, which depolarizes the neuron and generates an electrical signal. reactome.org This signal is then transmitted along the neuron's axon to the olfactory bulb in the brain. plos.orgunam.mx

Research using in vitro models, such as HL-1 cardiomyocytes which endogenously express certain olfactory receptors, has been used to study the response to this compound. mdpi.com this compound has been identified as a ligand for receptors like Olfr558 (an olfactory receptor found in mice). mdpi.com These models allow for the investigation of receptor activation and the effects of potential masking agents on the response to this compound. mdpi.com

While the primary interaction occurs at the olfactory receptor level, the perception of this compound is also influenced by downstream processing in the olfactory bulb and higher brain centers. pawsoflife.org The complex interplay between the initial receptor activation and subsequent neural processing contributes to the perceived intensity and quality of the this compound odor. pawsoflife.org Studies investigating odor masking effects on this compound recognition have explored how mixtures of odorants can influence its perception, highlighting the complexities of olfactory coding and interactions within the pathway. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound10430

Data Tables

Based on the search results, a direct data table showing quantitative thresholds or genetic frequencies specifically tied to this compound sensitivity and OR11H7P genotypes across a population could be informative. However, the search results primarily describe associations and experimental validations rather than presenting raw, structured data suitable for a simple, interactive table format without further processing or interpretation beyond the scope of this response. The key findings are qualitative associations and functional validations.

Research FindingAssociated Gene/MechanismOutcome Regarding this compound SensitivitySource(s)
Association between SNP variants and sensitivityOR11H7PStrong association signal observed. researchgate.netplos.orgnih.gov
Functional validation in Xenopus oocytesIntact OR11H7P alleleExhibited response to this compound. plos.orgnih.gov
Homozygous pseudogenized genotype frequencyOR11H7PLow frequency in hyperosmic individuals. nih.govnih.gov
Association of specific anosmia with genotypeOR11H7PCarrying two disrupted alleles linked to reduced sensitivity. plos.org
Influence of other mechanisms affecting general olfactory acuityDownstream transduction genesContributes to hyperosmia as a complex trait. researchgate.netplos.orgnih.gov
This compound as a ligand for a specific olfactory receptor in a model systemOlfr558 (in HL-1 cardiomyocytes)Receptor responded to this compound. mdpi.com

Advanced Analytical Methodologies for Isovaleric Acid Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Isovaleric Acid Quantification

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. mdpi.com It involves the separation of compounds based on their boiling points and interaction with a stationary phase in a GC column, followed by detection and identification using a mass spectrometer. mdpi.com For this compound analysis by GC-MS, derivatization is often employed to improve its volatility and enhance detection sensitivity. mdpi.com Common derivatization methods include esterification or silylation. mdpi.com

GC-MS systems equipped with specific columns, such as those coated with polyethylene (B3416737) glycol (PEG) or modified with 2-nitroterephthalic acid (FFAP), are recommended for the effective separation of volatile fatty acids, including this compound, from other components in complex samples. researchgate.net Detection is typically performed using a mass spectrometer in full scan or selected ion monitoring (SIM) mode for increased sensitivity and specificity. nih.gov For instance, SIM mode targeting specific ions can improve the detection limit for SCFAs. nih.gov

Sample Preparation Techniques for Biological Specimens

Accurate quantification of this compound in biological specimens such as serum, plasma, tissues, urine, and feces requires meticulous sample preparation. creative-proteomics.commdpi.comnih.govsci-hub.se The complexity and diverse nature of these matrices necessitate efficient extraction and cleanup procedures to isolate this compound and minimize interference. cd-genomics.commdpi.com

Common sample preparation strategies for GC-MS analysis of this compound in biological samples include:

Acidification and Solvent Extraction: Acidifying the sample helps to convert this compound to its less polar, more volatile free acid form, facilitating extraction into organic solvents like diethyl ether or anhydrous ether. mdpi.commdpi.com

Alkaline Treatment: Adding sodium hydroxide (B78521) can protect SCFAs and facilitate a one-step extraction under basic conditions. nih.govsci-hub.se

Protein Precipitation: This step is often necessary for biological fluids like serum or plasma to remove proteins that can interfere with the analysis. protocols.io

Dehydration: Techniques like using sodium sulfate (B86663) can be employed to remove moisture, which can affect derivatization efficiency.

Derivatization: As mentioned earlier, derivatization with reagents like BSTFA or PFBBr is crucial to enhance the volatility and detectability of this compound for GC-MS analysis. nih.gov

Centrifugation and Supernatant Transfer: These steps are used to separate the extracted analytes from solid debris or precipitated proteins. mdpi.comnih.govsci-hub.se

Sample preparation protocols can vary depending on the biological matrix and the specific research objective. For example, a method for analyzing SCFAs in human serum and feces involves protecting SCFAs with sodium hydroxide, followed by a one-step extraction and derivatization with MTBSTFA before GC-MS analysis. nih.govsci-hub.se Another approach for fecal samples includes homogenization, centrifugation, and extraction with organic solvents and internal standards. mdpi.com

Solid Phase Microextraction (SPME)-GC-MS Applications

Solid Phase Microextraction (SPME) coupled with GC-MS offers a solvent-free or reduced-solvent approach for the analysis of volatile and semi-volatile compounds, including this compound. researchgate.netcoresta.orgnih.govcore.ac.uknih.gov SPME involves the adsorption of analytes from a sample matrix onto a coated fiber, followed by thermal desorption of the analytes directly into the GC injection port. researchgate.net

SPME-GC-MS is particularly useful for analyzing volatile fatty acids in headspace samples, such as those from fermentation processes or biological emissions like foot odor. creative-proteomics.comnih.gov Different SPME fiber coatings, such as Carboxen/PDMS or DVB/CAR/PDMS, have been evaluated for their efficiency in extracting SCFAs. core.ac.uknih.gov Studies have shown that CAR/PDMS coated fibers can be efficient for extracting a range of SCFAs, including this compound. nih.gov

The advantages of SPME-GC-MS for this compound analysis include simplified sample preparation, reduced solvent consumption, and the ability to analyze volatile compounds directly from the headspace. mdpi.comcore.ac.uk This technique has been successfully applied to the qualitative and quantitative analysis of flavor constituents, including this compound, in various samples like tobacco and samples from in vitro gastrointestinal models. coresta.orgcore.ac.uk

Research findings using SPME-GC-MS have demonstrated its sensitivity and repeatability for SCFA analysis. For instance, a developed SPME-GC-MS method for analyzing SCFAs in samples from an adapted SHIME model showed good specificity and selectivity, with limits of detection and quantification in the mg/L range. core.ac.uk Another study focusing on mouse feces analysis by headspace SPME-GC-MS/MS reported linearity with R-squared values greater than 0.999 for most SCFAs, including this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound and Metabolites

LC-MS/MS is another powerful analytical technique used for the analysis of this compound and its metabolites, offering advantages for compounds that are less volatile or require separation based on polarity. creative-proteomics.comnih.gov LC-MS/MS involves the separation of analytes by liquid chromatography, followed by detection and fragmentation in a tandem mass spectrometer. creative-proteomics.comnih.gov

While GC-MS often requires derivatization for this compound, LC-MS/MS methods can sometimes analyze SCFAs without derivatization, particularly with specialized columns like porous graphitized carbon (PGC). nih.gov However, derivatization is also commonly employed in LC-MS/MS to improve ionization efficiency and sensitivity. protocols.ioshimadzu.co.kr Derivatization reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) are used to target SCFAs for LC-MS/MS analysis. protocols.ioshimadzu.co.kr

LC-MS/MS is particularly valuable for the simultaneous analysis of this compound and its related metabolites, such as -hydroxythis compound and isovaleryl-CoA derivatives, which are intermediates in the leucine (B10760876) degradation pathway. creative-proteomics.com The ability to perform targeted analysis of multiple metabolites in a single run makes LC-MS/MS suitable for comprehensive metabolic profiling. creative-proteomics.com

A developed LC-MS/MS technique for SCFA analysis in tissues and biological fluids demonstrated high sensitivity and specificity for quantifying isovalerate and other SCFAs without derivatization, utilizing isotopically labeled internal standards. nih.gov This method showed good linearity, precision, and accuracy. nih.gov Another LC-HRMS method for SCFAs in human serum using 3-NPH derivatization reported limits of detection in the ng/mL to µg/mL range. protocols.io

LC-MS/MS is also effective in differentiating this compound from structural isomers like valeric acid, which is crucial for accurate quantification in complex biological samples. nih.gov Chromatographic separation using appropriate columns is essential to resolve these isomers before mass spectrometric detection. nih.gov

Application in Metabolic Pathway Mapping and Microbiome Profiling

The analytical methodologies described, particularly GC-MS and LC-MS/MS, are indispensable tools for research in metabolic pathway mapping and microbiome profiling, where the quantification of this compound and its metabolites is critical. creative-proteomics.comcd-genomics.commdpi.comtandfonline.com

In metabolic pathway mapping, these techniques are used to:

Analyze intermediates of branched-chain amino acid metabolism, such as leucine degradation, where this compound and its derivatives are key metabolites. creative-proteomics.commdpi.com

Investigate metabolic shifts in various conditions, including inborn errors of metabolism like isovaleric acidemia, where elevated levels of this compound and its derivatives are diagnostic markers. jasem.com.trnih.gov

Study the metabolic mechanisms of fermentation processes, such as ethanol-isovaleric acid fermentation by specific bacteria. tandfonline.com

In microbiome profiling, GC-MS and LC-MS/MS are applied to:

Quantify microbial fermentation products, including this compound, in samples from the gut, soil, or industrial environments. creative-proteomics.comcd-genomics.com

Evaluate microbial activity and substrate utilization by analyzing the concentrations of SCFAs produced by the microbiome. creative-proteomics.comcd-genomics.com

Study the impact of interventions, such as dietary changes, on microbial metabolic outputs. creative-proteomics.com

Investigate the role of SCFAs produced by the gut microbiota in host health and disease. nih.govshimadzu.co.kracs.org

Studies utilizing these methods have provided valuable insights into the relationship between microbial activity, SCFA production (including this compound), and host metabolic processes. For instance, GC-ToF MS analysis in a study on Prevotella bryantii revealed that this compound supplementation influenced the bacterial proteome, increasing proteins involved in amino acid metabolism. mdpi.com LC-MS/MS techniques enable the simultaneous analysis of multiple SCFAs and related organic acids, providing a broader picture of microbial metabolism and its impact on the host. shimadzu.co.kr

The data obtained from these analytical techniques can be used to correlate specific microbial communities or metabolic activities with the production of this compound, contributing to a better understanding of complex biological systems. creative-proteomics.comcd-genomics.com

Isovaleric Acid in Bone Metabolism and Skeletal Research

Impact on Osteoclast Differentiation

Studies have shown that Isovaleric acid suppresses the differentiation of bone marrow-derived macrophages (BMDMs) into osteoclasts induced by RANKL (Receptor Activator of Nuclear Factor κB Ligand). nih.govnih.gov This inhibitory effect on osteoclastogenesis has been observed in vitro. nih.gov Specifically, at a concentration of 200 μM, IVA demonstrated a strong inhibitory effect on the generation of multinucleated TRAP-positive osteoclasts. nih.gov The reduction in the number of these osteoclasts was significant upon exposure to IVA. nih.gov

Stimulation of AMPK Phosphorylation

This compound has been found to stimulate the phosphorylation of AMP-activated protein kinase (AMPK). nih.govnih.gov The AMPK pathway plays a crucial role in energy homeostasis and has been reported to suppress osteoclastogenesis. nih.gov Research indicates that the inhibitory effects of IVA on osteoclast generation are dependent on AMPK activation. nih.gov Treatment with an AMPK inhibitor, such as Compound C, significantly reverses the inhibitory effects of IVA on osteoclast formation, suggesting that the AMPK pathway is required for this process. nih.govspandidos-publications.comresearchgate.net This stimulation of AMPK phosphorylation by IVA appears to be mediated through a Gi-coupled receptor-dependent pathway, rather than the protein kinase A pathway. nih.govnih.gov

Inhibition of Osteoclast-Related Gene Expression

This compound strongly inhibits the protein expression of several key osteoclast-related genes. nih.govmedchemexpress.com These include genes such as RANK, TRAF6, NFATc1, and c-fos. nih.govmedchemexpress.com Furthermore, IVA has been shown to downregulate the expression of fusogenic genes, including OC-STAMP, DC-STAMP, and Atp6v0d2, which are involved in the fusion of osteoclast precursors into multinucleated osteoclasts. nih.gov However, IVA does not appear to affect the expression of negative regulator genes of osteoclastogenesis, such as MafB and IRF8. nih.gov These findings indicate that IVA inhibits osteoclast generation by suppressing the expression of both osteoclast-related and fusogenic genes. nih.gov

Broader Biological Roles and Emerging Research Areas of Isovaleric Acid

Isovaleric Acid as a Mammalian Metabolite

This compound is a naturally occurring metabolite in mammals, including humans. wikipedia.orgebi.ac.uk It is produced in the colon by gut bacteria through the fermentation of amino acids, particularly leucine (B10760876). biocrates.com this compound can also be absorbed from dietary sources such as dairy, beef, apple juice, dry-cured meats, and fermented foods. biocrates.com

In mammals, isovaleryl-coenzyme A is an intermediate in the metabolism of branched-chain amino acids. wikipedia.org this compound is usually absorbed in the colon as an energy source or enters the bloodstream. biocrates.com It is found in high amounts in feces and is a prominent fatty acid in the blood. biocrates.com While straight-chain short-chain fatty acids (SCFAs) have been more extensively studied, this compound and other branched-chain fatty acids (BCFAs) are produced in smaller amounts during protein fermentation and can serve as markers for this process. biocrates.com High-protein diets have been linked to higher concentrations of BCFAs. biocrates.com

A significant aspect of this compound metabolism in humans is its association with isovaleric acidemia (IVA). biocrates.com IVA is a rare, inherited metabolic disorder caused by a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), which is crucial for breaking down this compound. biocrates.comnih.govmedicalnewstoday.com This deficiency leads to the accumulation of isovaleryl-CoA derivatives and this compound in the blood and urine. nih.govnih.gov The accumulation of these metabolites can result in metabolic decompensation, characterized by metabolic acidosis. nih.gov Isovalerylcarnitine (B1198194) and isovalerylglycine are considered hallmarks of this disorder in plasma and urine. nih.gov

This compound as a Plant Metabolite

This compound has been identified as a plant metabolite. nih.govebi.ac.uk It is a minor constituent of the perennial flowering plant valerian (Valeriana officinalis), from which it derives its name. wikipedia.orgherts.ac.ukwikipedia.org Traces of this compound are also found in other plants like hops and tobacco. biocrates.com

Research indicates that this compound from certain bacteria, such as Bacillus species, can influence plant growth. researchgate.net Studies have shown that volatile compounds released from Bacillus cultures, including this compound, can affect the growth of plants like Arabidopsis thaliana. researchgate.net While some bacterial volatile organic compounds (BVOCs) promote plant growth, this compound from Bacillus spp. has been shown to trigger growth inhibition in Arabidopsis seedlings. researchgate.net

This compound in Marine Mammal Biology (e.g., Odontocetes)

This compound plays a unique and significant role in the biology of marine mammals, particularly in toothed whales (odontocetes), which include dolphins, porpoises, and other whales with teeth. wikipedia.org this compound was originally named phocenic acid after its source, dolphin oil. biocrates.com

Odontocetes have evolved specialized acoustic fat bodies in their heads, such as the melon, which are crucial for echolocation. biorxiv.orgresearchgate.net These acoustic fats have a unique biochemical composition, being rich in unusual fatty deposits, including this compound. researchgate.net this compound is abundant in the acoustic fat bodies of delphinoid and phocoenid whales. biorxiv.org This accumulation of this compound in acoustic fats is hypothesized to result from the endogenous catabolism of branched-chain amino acids. biorxiv.org

Beyond acoustic tissues, this compound is also found in the blubber of some odontocetes. nih.govnoaa.gov Its concentration in blubber can vary with phylogeny, ontogeny (development), and body topography. nih.gov Higher concentrations of this compound are often found in the superficial/outer blubber layers compared to the deep/inner layers. nih.govnih.gov In some species, like northern right whale and Hector's dolphins, this compound can constitute a significant portion (one-third to one-half) of the total fatty acids in the outer blubber. nih.govbiologists.com

The presence and accumulation patterns of this compound in odontocete blubber suggest potential functional significance beyond echolocation. nih.gov It has been proposed that this compound in the outer blubber layers of dolphins and porpoises inhabiting cold waters may play an adaptive secondary role in maintaining blubber flexibility in these environments. nih.govuabc.mx Studies on harbor porpoises have shown that this compound levels in the outer blubber are positively correlated with age. nih.gov

It is noteworthy that high concentrations of this compound have not been observed in the tissues of baleen whales (mysticetes), pinnipeds (seals, sea lions, and walruses), or polar bears. dal.ca This suggests a unique metabolic adaptation in odontocetes related to this compound synthesis and accumulation. noaa.govdal.ca

This compound as an Energy Source

This compound can serve as an energy source in biological systems. biocrates.commedicalnewstoday.com In mammals, this compound absorbed from the colon can be utilized for energy. biocrates.com The metabolism of this compound involves its conversion to isovaleryl-CoA, which is then further catabolized. nih.govnewenglandconsortium.org

In the context of isovaleric acidemia, the inability to properly break down leucine into this compound, which normally provides energy, leads to the accumulation of toxic metabolites. medicalnewstoday.commetabolicsupportuk.org This highlights the role of this compound in the energy metabolism pathway derived from leucine. medicalnewstoday.commetabolicsupportuk.org

Furthermore, short-chain fatty acids (SCFAs), including this compound, are known to be used as energy sources by eukaryotic hosts. mdpi.com Research into the role of SCFAs in the metabolism of intestinal microbes is also ongoing. mdpi.com Studies involving the bacterium Prevotella bryantii B14 have shown that supplementation with this compound can influence the bacterial proteome, specifically increasing proteins involved in amino acid metabolism. mdpi.com The conjugate base of this compound, isovalerate, has also been reported to improve ruminal fermentation and feed digestion in cattle, suggesting its role in energy utilization in ruminants. nih.govebi.ac.uk

Future Directions and Research Gaps

Elucidating Full Spectrum of Isovaleric Acid Toxicity Mechanisms

While this compound and its derivative, isovaleryl-CoA, are known to be toxic, the precise mechanisms underlying their cytotoxicity, particularly in neurological tissues, are not fully elucidated and remain strongly debated. uva.nle-imd.org Research suggests potential mechanisms including the induction of oxidative stress, inhibition of key enzymes in energy metabolism like the pyruvate (B1213749) dehydrogenase complex and succinyl-CoA ligase, and interference with Na+, K+-ATPase activity in synaptic membranes. uva.nle-imd.orgmdpi.comcocukmetabolizma.comactascientific.com Isovaleryl-CoA may also contribute to secondary hyperammonemia by inhibiting N-acetylglutamate synthase, a crucial enzyme in the urea (B33335) cycle. uva.nle-imd.org Further research is needed to comprehensively map these intricate biochemical pathways and identify other potential targets of this compound and its metabolites to understand the full spectrum of their toxic effects at the cellular and molecular levels.

Further Genotype-Phenotype Correlations in Isovaleric Acidemia

Isovaleric acidemia, caused by a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), exhibits a broad clinical spectrum ranging from severe neonatal presentation to milder, potentially asymptomatic forms identified through newborn screening. nih.govnih.govmdpi.come-cep.org While some genotype-phenotype correlations have been suggested, particularly associating the common missense mutation p.Ala314Val (originally reported as p. A282V) with a milder phenotype, a straightforward and universally applicable correlation remains challenging due to the heterogeneity of mutations in the IVD gene and the variability in clinical presentation. nih.govnih.govmdpi.come-cep.orgoup.com Future research should focus on analyzing larger cohorts with diverse genetic backgrounds and employing advanced computational and structural modeling techniques to better predict clinical outcomes based on specific IVD gene variants. mdpi.comoup.comnews-medical.netresearchgate.net Understanding how different mutations impact IVD enzyme structure and function at an atomic level is crucial for improving diagnostic accuracy and prognostic predictions. news-medical.net

Comprehensive Understanding of Microbiome-Isovaleric Acid Interactions

The gut microbiome plays a significant role in the production of branched-chain fatty acids, including this compound, through the fermentation of proteins. iarc.frbiocrates.commdpi.commdpi.com While studies have linked gut microbiota composition and microbial-derived branched-chain fatty acids to various health conditions, including inflammatory bowel disease and even vaccine responses, the comprehensive understanding of the complex interactions between specific gut microbial species and this compound production and metabolism in humans is still emerging. biocrates.commdpi.commdpi.comnih.gov Future research should aim to identify the specific microbial pathways involved in this compound synthesis and degradation, investigate how dietary interventions and probiotics/prebiotics can modulate these pathways, and explore the impact of these interactions on both gut health and systemic this compound levels. biocrates.commdpi.commdpi.comfrontiersin.org

Exploration of this compound's Role in Neurological and Inflammatory Conditions

Beyond isovaleric acidemia, there is growing interest in the potential role of this compound in other neurological and inflammatory conditions. Research suggests a possible link between gut microbiota-derived this compound and conditions like depression, potentially through the gut-brain axis and influence on cortisol levels. biocrates.commdpi.com Additionally, branched-chain fatty acids, including this compound, have been implicated in modulating inflammation, although the exact mechanisms are not fully understood. biocrates.comnih.govresearchgate.net Studies are needed to further explore the direct and indirect effects of this compound on neuronal function, neuroinflammation, and its potential contribution to the pathogenesis of various neurological and inflammatory disorders. biocrates.comnih.govmdpi.comfrontiersin.org Research into how this compound interacts with inflammatory pathways, such as NF-κB activation, is also a relevant area for future study. researchgate.net

Advanced Bioanalytical Techniques for this compound Profiling

Accurate and sensitive bioanalytical techniques are crucial for the diagnosis and monitoring of this compound-related disorders and for research into its physiological roles. While tandem mass spectrometry is widely used in newborn screening for isovaleric acidemia, there is a continuous need for advanced techniques that offer improved sensitivity, specificity, and throughput for comprehensive profiling of this compound and its various metabolites in different biological matrices. researchgate.netpharmiweb.com Future directions include the development and application of hyphenated techniques, such as high-resolution mass spectrometry coupled with advanced chromatography, to enable the identification and quantification of a wider range of this compound derivatives and related compounds, providing a more complete picture of the metabolic landscape in health and disease. pharmiweb.com

Q & A

Q. What are the standard analytical methods for detecting and quantifying isovaleric acid in biological samples?

Gas chromatography-mass spectrometry (GC-MS) is the most widely used method due to its high sensitivity and specificity for volatile fatty acids. Key steps include:

  • Sample preparation : Acidification (pH <2) to protonate this compound, followed by liquid-liquid extraction using organic solvents like diethyl ether .
  • Derivatization : Use of BSTFA or MTBSTFA to enhance volatility and reduce peak tailing in GC .
  • Quantification : Internal standardization with deuterated this compound (e.g., d₇-isovaleric acid) to correct for matrix effects . Alternative methods include HPLC with UV detection (limited by low absorbance) and NMR for structural confirmation .

Q. How can researchers optimize the synthesis of this compound derivatives for metabolic studies?

  • Esterification : React this compound with alcohols (e.g., methanol) under acid catalysis (H₂SO₄) at 60°C for 6 hours. Monitor reaction progress via FTIR for C=O ester peak (1740 cm⁻¹) .
  • Purification : Use silica gel chromatography with hexane:ethyl acetate (4:1) to isolate derivatives. Validate purity via melting point analysis and ¹H-NMR .
  • Stability testing : Store derivatives at -20°C under nitrogen to prevent oxidation. Conduct accelerated stability studies at 40°C/75% RH for 14 days .

Advanced Research Questions

Q. What experimental designs are recommended to investigate this compound’s role in mitochondrial β-oxidation pathways?

  • In vitro models : Use isolated rat liver mitochondria incubated with ¹³C-labeled this compound. Measure ATP production via luciferase assays and monitor acyl-CoA intermediates via LC-MS/MS .
  • Controls : Include sodium azide (inhibits electron transport chain) and etomoxir (blocks carnitine palmitoyltransferase-1) to confirm pathway specificity .
  • Data normalization : Express results as µmol ATP/mg mitochondrial protein to account for sample variability .

Q. How should researchers resolve contradictions in reported this compound concentrations across microbial fermentation studies?

Contradictions often arise from methodological variability. Address this by:

  • Standardizing growth conditions : Control pH (5.5–6.5), temperature (37°C), and substrate (e.g., leucine concentration) across experiments .
  • Validating extraction efficiency : Compare yields from freeze-thaw lysates vs. bead-beating homogenization for microbial pellets .
  • Statistical reconciliation : Apply mixed-effects models to account for batch-to-batch variability and instrument drift .

Q. What strategies are effective for differentiating this compound’s effects from other short-chain fatty acids in gut microbiota studies?

  • Competitive inhibition assays : Co-incubate this compound with propionate/butyrate in colonic epithelial cell cultures. Measure HDAC inhibition via fluorometric assays .
  • Metabolomic profiling : Use untargeted LC-HRMS to identify unique metabolites (e.g., isovaleryl-carnitine) linked to this compound .
  • Gene knockout models : Employ CRISPR-Cas9 to silence SLC5A8 (short-chain fatty acid transporter) in cell lines, then assess this compound uptake via radiolabeled tracers (³H-isovaleric acid) .

Methodological Best Practices

  • Data validation : Always include biological replicates (n≥3) and technical replicates (e.g., triplicate GC-MS runs) to ensure reproducibility .
  • Ethical reporting : Disclose limitations in sample purity (e.g., commercial this compound may contain isohexanoic acid impurities) and their impact on conclusions .
  • Cross-disciplinary collaboration : Consult microbiologists, analytical chemists, and statisticians to address complex interactions and data interpretations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.